![molecular formula C26H37NO7 B14112490 (3S)-2,3-dihydroxybutanedioic acid;2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol](/img/structure/B14112490.png)
(3S)-2,3-dihydroxybutanedioic acid;2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3S)-2,3-dihydroxybutanedioic acid;2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol is a complex organic molecule with significant applications in various scientific fields. The first part of the compound, (3S)-2,3-dihydroxybutanedioic acid, is commonly known as a derivative of tartaric acid, which is a naturally occurring substance found in many plants, particularly grapes. The second part, 2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol, is a derivative of a phenolic compound, which is often used in pharmaceuticals and other chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2,3-dihydroxybutanedioic acid typically involves the oxidation of maleic acid or fumaric acid The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide in an acidic medium The synthesis of 2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol involves a multi-step process starting from phenol
Industrial Production Methods
Industrial production of (3S)-2,3-dihydroxybutanedioic acid is typically carried out through the fermentation of glucose by specific strains of bacteria or fungi. This method is preferred due to its cost-effectiveness and environmental sustainability. The production of 2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol on an industrial scale involves the use of continuous flow reactors to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (3S)-2,3-dihydroxybutanedioic acid can undergo oxidation to form oxalic acid and carbon dioxide.
Reduction: The phenolic part of the compound can be reduced to form corresponding alcohols.
Substitution: The amino group in 2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxalic acid, carbon dioxide.
Reduction: Corresponding alcohols.
Substitution: Various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a chiral building block in the synthesis of various enantiomerically pure compounds. It is also used as a catalyst in asymmetric synthesis reactions.
Biology
In biological research, the compound is used to study enzyme mechanisms and metabolic pathways. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
The phenolic part of the compound is used in the development of pharmaceuticals, particularly in the synthesis of beta-blockers and other cardiovascular drugs.
Industry
The compound is used in the production of polymers and resins. It is also used as an additive in food and beverages to enhance flavor and stability.
Mecanismo De Acción
The compound exerts its effects through various mechanisms depending on its application. In medicinal chemistry, the phenolic part of the compound acts as a beta-adrenergic receptor antagonist, blocking the action of epinephrine and norepinephrine on the heart and blood vessels. This leads to a decrease in heart rate and blood pressure. The tartaric acid part of the compound acts as a chelating agent, binding to metal ions and preventing their participation in unwanted chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-2,3-dihydroxybutanedioic acid: An enantiomer of (3S)-2,3-dihydroxybutanedioic acid with similar chemical properties but different biological activity.
2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol: An enantiomer of 2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol with similar chemical properties but different biological activity.
Uniqueness
The uniqueness of (3S)-2,3-dihydroxybutanedioic acid;2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol lies in its combination of chiral centers and functional groups, which provide it with distinct chemical and biological properties. This makes it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C26H37NO7 |
|---|---|
Peso molecular |
475.6 g/mol |
Nombre IUPAC |
(3S)-2,3-dihydroxybutanedioic acid;2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol |
InChI |
InChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t20-;1-,2?/m00/s1 |
Clave InChI |
TWHNMSJGYKMTRB-DHBIFWMFSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)O)[C@@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.[C@H](C(C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14112414.png)

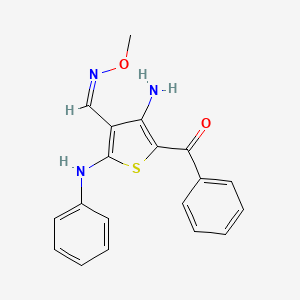
![6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B14112430.png)
![1-[4-[[(2R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine](/img/structure/B14112436.png)

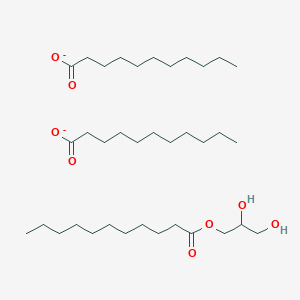
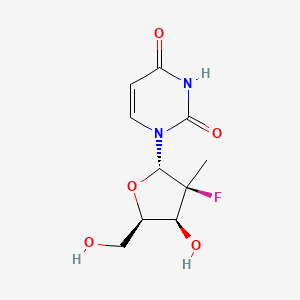
![N-benzyl-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide](/img/structure/B14112445.png)
![3-(3-chlorophenyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112459.png)
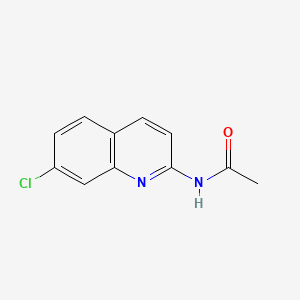
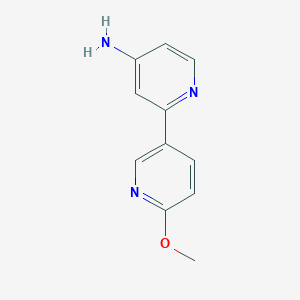
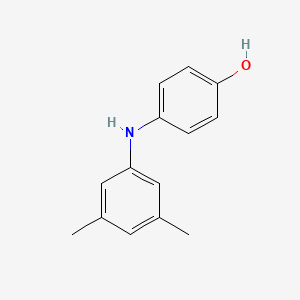
![(3S)-3-Cyclopropyl-3-(3-{[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2'-fluoro-5'-methoxy-4-biphenylyl]methoxy}phenyl)propanoic acid](/img/structure/B14112501.png)
